molecular formula C6H6Br2N2 B1314967 4,5-Dibromobenzene-1,2-diamine CAS No. 49764-63-8

4,5-Dibromobenzene-1,2-diamine

Cat. No. B1314967
CAS RN: 49764-63-8
M. Wt: 265.93 g/mol
InChI Key: TTXGKCVKGXHPRI-UHFFFAOYSA-N
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Description

4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromobenzene-1,2-diamine consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dibromobenzene-1,2-diamine are as follows :

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research , specifically in the study of Pancreatic Cancer .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine, also known as 2Br-DAB, has been evaluated in genetically engineered mouse models of Pancreatic Cancer . This compound is part of a new class of non-platinum-based halogenated molecules (called FMD compounds) that selectively kill cancer cells .

Methods of Application

The compound was tested on human and murine pancreatic cancer cell lines for cell viability and colony formation . In vivo, preclinical experiments were conducted in LSL-KrasG12D/+;p48-Cre (KC) and KPC mice using 2Br-DAB (7 mg/kg, i.p.), +/- radiation (10 × 1.8 Gy), gemcitabine (100 mg/kg, i.p.), or a combination .

Results or Outcomes

2Br-DAB significantly reduced cell viability in human and murine pancreatic cancer cell lines in a dose-dependent manner . In vivo, 2Br-DAB reduced tumor frequency in KC mice . In the KPC model, 2Br-DAB or gemcitabine monotherapy had comparable therapeutic effects . Furthermore, the combination of gemcitabine and 2Br-DAB or 2Br-DAB and 18 Gy irradiation showed additional antineoplastic effects .

Application in Organic Solar Cells

Specific Scientific Field

This application falls under the field of Material Science , specifically in the development of Organic Solar Cells .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers for scalable and efficient organic solar cells . The goal is to design conjugated polymers which can exhibit both high efficiency and straightforward synthesis .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

High efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency . The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents .

Application in Organic Light Emitting Diodes (OLEDs)

Specific Scientific Field

This application falls under the field of Material Science , specifically in the development of Organic Light Emitting Diodes (OLEDs) .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine is used in the synthesis of 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . These are intensively used in the construction of various photovoltaic materials such as OLEDs .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

The outcomes of this application are not detailed in the search results .

Application in Synthesis of Conjugated Polymers

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the Synthesis of Conjugated Polymers .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers . By removing one functional group (F, Br, or NH2), there are then three possibilities to explore: (a) fluorination of 3,6-dibromobenzene-1,2,-diamine (5), (b) bromination of 1,2-diamino-4,5-difluorobenzene (6), and © amination of 1,4-dibromo-2,3-difluorobenzene (7) .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

The outcomes of this application are not detailed in the search results .

Application in Synthesis of Photoactive Materials

Specific Scientific Field

This application falls under the field of Material Science , specifically in the synthesis of Photoactive Materials .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine is used in the synthesis of 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . These are intensively used in the construction of various photovoltaic materials .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

The outcomes of this application are not detailed in the search results .

Application in Synthesis of Various Chemical Compounds

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the Synthesis of Various Chemical Compounds .

Summary of the Application

4,5-Dibromobenzene-1,2-diamine is used in the synthesis of various chemical compounds . By removing one functional group (F, Br, or NH2), there are then three possibilities to explore: (a) fluorination of 3,6-dibromobenzene-1,2,-diamine (5), (b) bromination of 1,2-diamino-4,5-difluorobenzene (6), and © amination of 1,4-dibromo-2,3-difluorobenzene (7) .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results .

Results or Outcomes

The outcomes of this application are not detailed in the search results .

Safety And Hazards

When handling 4,5-Dibromobenzene-1,2-diamine, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and do not ingest. If swallowed, seek immediate medical assistance. Ensure adequate ventilation and wear personal protective equipment/face protection .

Future Directions

Given the potential of 4,5-Dibromobenzene-1,2-diamine in cancer treatment , future research could focus on further exploring its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

4,5-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXGKCVKGXHPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480013
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromobenzene-1,2-diamine

CAS RN

49764-63-8
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1,2-phenylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4,5-dibromo-2-nitroaniline (3.35 g, 11.32 mmol) in EtOAc (150 mL) was added stannous chloride dihydrate (12.8 g, 56.74 mmol), the mixture was stirred at 75° C. for 16 h, then allowed to cool to room temperature and poured into ice-water (about 150 mL). To the mixture was added 1N aq NaOH with vigorous stirring to take the pH to 9 (pH paper). The resulting thick yellow white emulsion was extracted with EtOAc (3×100 mL). The organic extracts were combined, washed with brine (2×50 mL), dried (over Na2SO4) and evaporated to dryness. The residual solid was dried under 1 mmHg at 40° C. for 14 h giving 2.92 g (97%) of 4,5-dibromo-1,2-phenylenediamine as a yellowish powder. Mp 149°-50° C. IR (KBr) 3400, 1623, 1489, 1394, 1271, 868 cm-1. 1H NMR (DMSO-d6) 6.754 (s, 2H), 4.867 (s, 4H).
Quantity
3.35 g
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stannous chloride dihydrate
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Synthesis routes and methods II

Procedure details

Five grams of 3,4-dibromo-6-nitroaniline were suspended in 200 ml. of anhydrous ethanol to which was added about 10 g. of Raney nickel. The hydrogenation mixture was placed in a low pressure hydrogenation apparatus at a hydrogen pressure of 55 psi. A rapid uptake of hydrogen occurred which ceased after about 25 minutes, at which time the deep yellow color originally present had been discharged indicating complete reduction of the nitro group to an amino group. The hydrogenation was continued for another half hour and the hydrogenation mixture was then worked up by filtering off the catalyst, washing the filtered catalyst, and stripping the volatile constituents from the filtrate. A yield of 4.1 g. of 4,5-dibromo-o-phenylenediamine was obtained.
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 9, 5 g. of 3,4-dibromo-6-nitroaniline were reduced in anhydrous ethanol with Raney nickel to yield 4,5-dibromo-o-phenylenediamine which was not isolated but mixed immediately with 2.47 g. of 2-ketoglutaric acid. One hundred ml. of ethanol were added and the mixture heated to refluxing temperature for 3 hours. 3 gms. of β-(6,7-dibromo-3,4-dihydro-3-oxo-2-quinoxaline)propionic acid were obtained melting at 249°-250° C. The free acid was converted to the corresponding ethyl ester by the procedure of Example 8. Ethyl β-(6,7-dibromo-3,4-dihydro-3-oxo-2-quinoxaline)propionate thus prepared melted at 189°-190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
I Yilmaz, Ö Bekâroǧlu - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
2,2′-Azobisquinoxalines substituted with bromo and octyloxy groups and symmetrical binuclear cyclopalladated azoquinoxaline are prepared from the corresponding quinoxalin-2(1H)…
Number of citations: 1 pubs.rsc.org
A Gowda, L Jacob, DP Singh, R Douali… - …, 2018 - Wiley Online Library
Novel phenazine–fused triphenylene discotic liquid crystals (DLCs) tethered with alkanethiols and alkoxy chains are synthesized. The condensation of 4,5‐dibromobenzene‐1,2‐…
S Chen, FS Raad, M Ahmida, BR Kaafarani… - Organic …, 2013 - ACS Publications
Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine (QPP) dyes have been studied as electron acceptor materials, fluorophores, and building blocks for self-organizing organic …
Number of citations: 48 pubs.acs.org
M Bella, V Milata - Tetrahedron, 2014 - Elsevier
A series of tricyclic azoloquinolones was prepared by a novel approach based on the protection of a benzene-1,2-diamine moiety as 2,1,3-benzoselenadiazole ring. A new reductive …
Number of citations: 4 www.sciencedirect.com
A Gowda, L Jacob, A Patra, A George, R Philip… - Dyes and …, 2019 - Elsevier
Herein, we have reported the alkyl and alkoxy phenylacetylene containing phenazine fused triphenylene discotic liquid crystals (DLCs) which are obtained by the condensation reaction …
Number of citations: 11 www.sciencedirect.com
Y Yang, S Liu, D Deng, Z Chen, S Pu - Journal of Molecular Structure, 2023 - Elsevier
Four tetraphenylethylene or triphenylamine-functionalized donor-acceptor-donor type benzo[d]imidazole derivatives 1–4 with different cycloalkyl substituents were successfully …
Number of citations: 2 www.sciencedirect.com
JX Chen, WW Tao, WC Chen, YF Xiao… - Angewandte …, 2019 - Wiley Online Library
Developing red thermally activated delayed fluorescence (TADF) emitters, attainable for both high‐efficient red organic light‐emitting diodes (OLEDs) and non‐doped deep red/near‐…
Number of citations: 262 onlinelibrary.wiley.com
YY Wang, YL Zhang, K Tong, L Ding, J Fan… - Journal of Materials …, 2019 - pubs.rsc.org
Two highly emissive materials (W1 and W2) were designed and synthesized, where two ortho-triphenylamine (TPA) groups were used as electron-donating units and one dibenzo[a,c]…
Number of citations: 30 pubs.rsc.org
K Sun, Z Cai, J Jiang, W Tian, W Guo, J Shao… - Dyes and …, 2020 - Elsevier
Highly efficient solution-processable emitters, especially long-wavelength (orange-to-red) emitters, are greatly desired to develop low-cost and low-energy-consumption organic light-…
Number of citations: 18 www.sciencedirect.com
Y Chen, X Lu, C Xiang, Y Ling… - Chemistry–An Asian …, 2016 - Wiley Online Library
Two series of regioisomeric luminophores that contained a dithieno[2,3‐a:3′,2′‐c]phenazine (DTP) unit as an electron acceptor have been designed and synthesized. To investigate …
Number of citations: 6 onlinelibrary.wiley.com

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